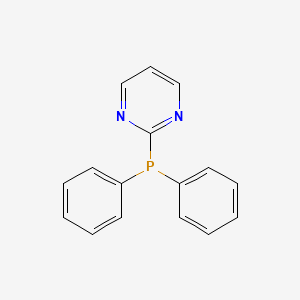
2-(Diphenylphosphino)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylphosphino)pyrimidine is an organophosphorus compound that features a pyrimidine ring bonded to a diphenylphosphino group. This compound is known for its utility as a ligand in coordination chemistry, particularly in the formation of metal complexes. Its unique structure allows it to act as a bidentate ligand, coordinating through both the nitrogen and phosphorus atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Diphenylphosphino)pyrimidine can be synthesized through the reaction of 2-chloropyrimidine with diphenylphosphine in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation of the phosphine group. The general reaction scheme is as follows:
2-chloropyrimidine+diphenylphosphineNaH, THFthis compound
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphino)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Coordination: It forms complexes with transition metals, acting as a ligand.
Substitution: The pyrimidine ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Coordination: Transition metals such as palladium, copper, and silver are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Coordination: Metal complexes such as [Cu2I2(PymPPh2)]n.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-(Diphenylphosphino)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of coordination polymers and metal complexes. It is particularly useful in catalysis and materials science.
Biology: Investigated for its potential in biological applications due to its ability to form stable complexes with metals.
Medicine: Explored for its potential use in drug development, particularly in the design of metal-based drugs.
Industry: Utilized in the development of new materials with unique photophysical properties, such as luminescent materials.
Mechanism of Action
The mechanism by which 2-(Diphenylphosphino)pyrimidine exerts its effects is primarily through its ability to coordinate with metal centers. The nitrogen and phosphorus atoms in the compound act as donor sites, forming stable complexes with metals. These complexes can then participate in various catalytic and photophysical processes.
Comparison with Similar Compounds
Similar Compounds
2-(Diphenylphosphino)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Diphenylphosphinoethane: Contains an ethane backbone instead of a pyrimidine ring.
Triphenylphosphine: Contains three phenyl groups attached to a phosphorus atom.
Uniqueness
2-(Diphenylphosphino)pyrimidine is unique due to its pyrimidine ring, which provides additional coordination sites compared to similar compounds. This allows for the formation of more complex and stable metal-ligand structures, making it particularly valuable in coordination chemistry and catalysis.
Properties
CAS No. |
191788-74-6 |
|---|---|
Molecular Formula |
C16H13N2P |
Molecular Weight |
264.26 g/mol |
IUPAC Name |
diphenyl(pyrimidin-2-yl)phosphane |
InChI |
InChI=1S/C16H13N2P/c1-3-8-14(9-4-1)19(15-10-5-2-6-11-15)16-17-12-7-13-18-16/h1-13H |
InChI Key |
LUYZAZQPAQRVGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-aminoacetyl)amino]acetic acid;N,N-diethylethanamine](/img/structure/B12568304.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)-](/img/structure/B12568307.png)
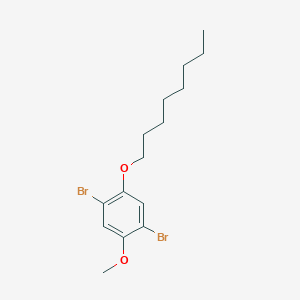

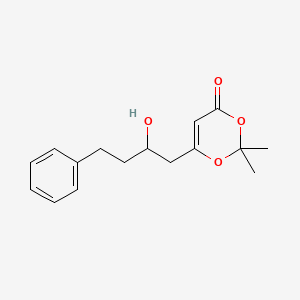
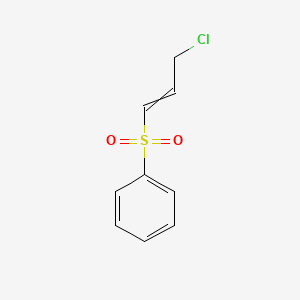
![2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid;1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one](/img/structure/B12568338.png)
![(7S)-7-[(Benzyloxy)methyl]-1,3,4,7-tetrahydro-2H-azepin-2-one](/img/structure/B12568344.png)
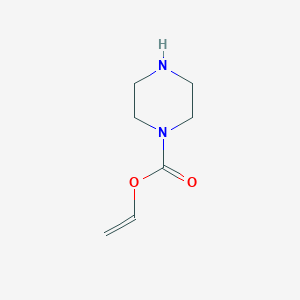
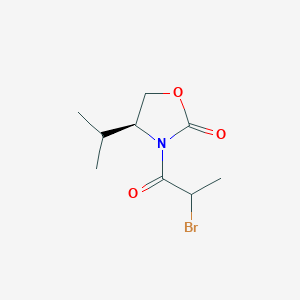
![6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12568368.png)
![Phosphine, [2-(chloromethyl)phenyl]diphenyl-](/img/structure/B12568370.png)

![N'-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea](/img/structure/B12568382.png)
